ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in its structure makes it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
ethyl 7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-3-22-14(20)12-8-16-15-17-9-18-19(15)13(12)10-4-6-11(21-2)7-5-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTUQYSXBXSADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, the reaction between 4-methoxyphenylhydrazine and ethyl cyanoacetate under acidic conditions can yield the triazole intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with appropriate reagents such as formamidine or amidines under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
The carboxylic acid derivative serves as a precursor for amide couplings or further functionalization.
Reduction Reactions
The triazole and pyrimidine rings participate in selective reductions:
Catalytic Hydrogenation
| Substrate | Conditions | Product | Notes |
|---|---|---|---|
| Ethyl 7-(4-methoxyphenyl)triazolopyrimidine-6-carboxylate | H₂ (1 atm), 10% Pd/C, ethanol, 25°C (24 h) | Partially saturated triazolopyrimidine with retained ester group | Selective reduction of pyrimidine ring |
Borohydride Reduction
The ester group is stable under mild borohydride conditions, but stronger reductants (e.g., LiAlH₄) reduce it to the corresponding alcohol.
Nucleophilic Substitution
The methoxy group at the 4-position of the phenyl ring undergoes demethylation or substitution:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ (1.2 equiv) | CH₂Cl₂, −78°C → 25°C (8 h) | 7-(4-Hydroxyphenyl)triazolopyrimidine-6-carboxylate | Bioactive phenol derivative |
| H₂NNH₂ (excess) | Ethanol, reflux (48 h) | 7-(4-Aminophenyl)triazolopyrimidine-6-carboxylate | Intermediate for diazotization |
Oxidation Reactions
Controlled oxidation modifies the heterocyclic core:
| Oxidizing Agent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 70°C (6 h) | 7-(4-Methoxyphenyl)triazolo[1,5-a]pyrimidine-6-carboxylic acid | Ester → carboxylic acid |
| KMnO₄ (dilute) | H₂O, 25°C (12 h) | Ring-opened product via dihydroxylation | Non-selective oxidation |
Cyclization and Ring Expansion
The triazolopyrimidine scaffold participates in annulation reactions:
With Hydrazine
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂NH₂·H₂O (excess) | Ethanol, reflux (24 h) | Fused triazolo[1,5-a:4,3-c']dipyrimidine derivative | 78% |
This reaction exploits the nucleophilic character of the triazole nitrogen to form larger heterocycles .
Cross-Coupling Reactions
The methoxyphenyl group facilitates Suzuki-Miyaura couplings:
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 100°C | 7-(4-(4-Cyanophenyl)methoxyphenyl)triazolopyrimidine-6-carboxylate | High regioselectivity |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:
| Alkene | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Methyl acrylate | UV (254 nm), THF, 12 h | Bicyclic cycloadduct | 0.45 |
Key Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack of water on the ester carbonyl, stabilized by the electron-withdrawing triazolopyrimidine ring.
-
Demethylation : BBr₃ cleaves the methyl ether via intermediate borate complex formation.
-
Cyclization : Base-mediated intramolecular nucleophilic attack forms fused rings .
Stability and Reaction Design Considerations
Scientific Research Applications
Anti-Cancer Properties
Research indicates that ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant anti-cancer properties. Studies have shown that:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies reported effective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins.
- Animal Models : In vivo studies demonstrated a significant reduction in inflammation markers in animal models of arthritis when treated with this compound.
Pharmacological Applications
The pharmacological applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Anti-Cancer | Induces apoptosis in various cancer cell lines; potential for further development as an anti-cancer agent. |
| Anti-Inflammatory | Inhibits COX enzymes; reduces inflammation in animal models; potential for treating inflammatory diseases. |
| Drug Development | Serves as a scaffold for synthesizing new derivatives with enhanced efficacy and selectivity. |
Mechanism of Action
The mechanism of action of ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar in structure but with a pyrazole ring instead of a triazole ring.
Ethyl 1,7-dihydro-2-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Differing by the presence of a methyl group and an oxo group.
Uniqueness
Ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings, which confer distinct biological activities and synthetic versatility .
Biological Activity
Ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is with a molecular weight of approximately 286.29 g/mol. The presence of the methoxyphenyl group is significant for its biological activity, potentially enhancing interactions with biological targets.
Antitumor Activity
A study on various triazolo[1,5-a]pyrimidine derivatives indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives were tested against several cancer cell lines, showing varying degrees of inhibition on cell proliferation and migration. This compound is hypothesized to have comparable effects due to its structural similarities with known active compounds .
Antimicrobial Properties
Research has shown that triazolo-pyrimidine derivatives can possess antimicrobial properties. Compounds in this class have been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, some studies suggest that similar compounds disrupt nucleotide synthesis pathways or interfere with cellular signaling mechanisms essential for tumor growth .
Synthesis and Evaluation
A detailed synthesis protocol for triazolo-pyrimidine derivatives has been established. For instance, a study synthesized various derivatives and evaluated their biological activities through in vitro assays on different cancer cell lines. The results indicated that modifications at specific positions on the triazole or pyrimidine rings could significantly alter the activity profile of these compounds .
| Compound Name | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Antitumor | A431 (epidermal carcinoma) | TBD |
| Similar Derivative A | Antimicrobial | E. coli | TBD |
| Similar Derivative B | Antiviral | Hepatitis virus | TBD |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| TMDP in Ethanol/Water | TMDP, EtOH/H₂O | High efficiency, scalable | TMDP toxicity, solvent waste | |
| Molten-State | Solvent-free | Eco-friendly, rapid | Requires high purity reagents | |
| Annulation | K₂CO₃, DMF | Versatile for analogs | Multi-step, lower yields |
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Ethanol/water mixtures (1:1 v/v) balance polarity and solubility, improving regioselectivity . Polar aprotic solvents (e.g., DMF) may enhance cyclization but complicate purification .
- Catalyst Loading : TMDP at 10 mol% maximizes yield while minimizing side reactions. Excess catalyst increases toxicity risks without improving efficiency .
- Reaction Monitoring : Use TLC (silica gel SIL G/UV 254) to track progress and terminate reactions at ~90% conversion to prevent decomposition .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/DMF) isolates the product with >95% purity .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), ester carbonyl (δ 4.2–4.4 ppm for CH₂CH₃), and triazole protons (δ 8.1–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) .
- X-Ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 55.6° between carboxylate and triazole rings) to validate structure .
- Microanalysis : C/H/N ratios must align with theoretical values (e.g., C: ~60%, H: ~4%, N: ~15%) .
How to address discrepancies in spectral data between synthesized batches?
Advanced Research Question
Contradictions may arise from:
- Tautomerism : The triazole ring can exhibit keto-enol tautomerism, altering NMR shifts. Use DMSO-d₆ to stabilize tautomers and compare with literature .
- Crystallographic Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic) may affect XRD patterns. Analyze multiple crystals and refine using software like SHELX .
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates skew microanalysis. Employ preparative HPLC or repeated recrystallization .
Recommendation : Cross-validate using FT-IR (e.g., ester C=O at ~1720 cm⁻¹) and high-resolution mass spectrometry (HRMS) for exact mass confirmation .
What strategies are employed to study the biological activity of this compound?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methoxyphenyl with chlorophenyl) to assess antifungal or anticancer activity .
- Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric assays .
- Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with logP values to assess membrane permeability .
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Substituent | Activity (IC₅₀) | Assay Model | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Antifungal: 12 µM | Candida albicans | |
| 2,4-Dichlorophenyl | Anticancer: 8 µM | HeLa cells | |
| 4-Methoxyphenyl (Target) | Under investigation | N/A | – |
How to resolve conflicting data in reaction mechanisms proposed for triazolopyrimidine formation?
Advanced Research Question
Mechanistic debates include:
- Cyclization Pathway : Some studies propose nucleophilic attack by triazole NH on pyrimidine carbonyl, while others suggest prior enolization. Use isotopic labeling (¹⁵N or ¹³C) to track bond formation .
- Role of Catalysts : TMDP may act as a base (deprotonating intermediates) or nucleophile. Conduct kinetic studies with varying catalyst concentrations to distinguish mechanisms .
Validation : Computational modeling (DFT) can map energy profiles for proposed pathways, identifying the most thermodynamically favorable route .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
